molecular formula C16H10FN B1458954 9-Fluoro-11H-benzo[a]carbazole CAS No. 1041143-65-0

9-Fluoro-11H-benzo[a]carbazole

Cat. No.: B1458954
CAS No.: 1041143-65-0
M. Wt: 235.25 g/mol
InChI Key: AHZOLAGGBRCZLC-UHFFFAOYSA-N
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Description

9-Fluoro-11H-benzo[a]carbazole is an aromatic heterocyclic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science .

Scientific Research Applications

Safety and Hazards

The safety data sheet for the parent compound, 11H-benzo[a]carbazole, indicates that it causes skin and eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11H-benzo[a]carbazole can be achieved through several methods. One common approach involves the use of aryl sulfilimines in a visible light-induced intramolecular C-H amination reaction. This method is advantageous as it avoids the use of hazardous azides and employs mild reaction conditions . Another approach involves the use of Lewis acid-mediated Friedel–Crafts arylation, electrocyclization, and intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and scalable reaction setups is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Fluoro-11H-benzo[a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Fluoro-11H-benzo[a]carbazole is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro substitution can enhance the compound’s stability, reactivity, and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

9-fluoro-11H-benzo[a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZOLAGGBRCZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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